

An In-depth Technical Guide to 2,6-Dimethoxybenzoyl Chloride

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Compound of Interest

Compound Name: 2,6-Dimethoxybenzoyl chloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,6-dimethoxybenzoyl chloride**, a pivotal reagent in modern organic synthesis. It details its chemical identity, physicochemical properties, synthesis, and applications, with a focus on its role in pharmaceutical and materials science research.

Core Identity: CAS Number and Structure

2,6-Dimethoxybenzoyl chloride is a highly valuable, sterically hindered acylating reagent used extensively in chemical synthesis.^[1] Its unique structure, featuring two methoxy groups in the ortho positions, imparts significant steric hindrance that can be strategically used to control regioselectivity in the synthesis of complex molecules.^[1]

- Chemical Name: **2,6-Dimethoxybenzoyl chloride**^{[2][3]}
- CAS Number: 1989-53-3^{[1][2][3][4][5][6][7][8][9][10]}
- Synonyms: 2,6-Dimethoxybenzoic acid chloride, Benzoyl chloride, 2,6-dimethoxy-^{[2][3][10]}
- Molecular Formula: C₉H₉ClO₃^{[2][4]}
- InChI Key: NDXRPDJVAUCBOH-UHFFFAOYSA-N^[1]
- SMILES: COC1=C(C(=CC=C1)OC)C(=O)Cl^{[2][3][4]}

Physicochemical Properties

The key physical and chemical properties of **2,6-dimethoxybenzoyl chloride** are summarized below. It typically appears as a white to beige crystalline powder or chunks.^[2]

Property	Value	Source(s)
Molecular Weight	200.62 g/mol	^{[1][2][3][4][9][10]}
Melting Point	64-66 °C (lit.)	^{[2][6][8]}
Boiling Point	125-132 °C at 0.2 Torr	^{[8][9]}
Density	1.224 ± 0.06 g/cm ³ (Predicted)	^[8]
Flash Point	134.1 °C	^[9]
Refractive Index	1.52 (Predicted)	^[9]
Vapor Pressure	0.000757 mmHg at 25°C	^[9]
Sensitivity	Moisture Sensitive	^[8]

Synthesis and Experimental Protocol

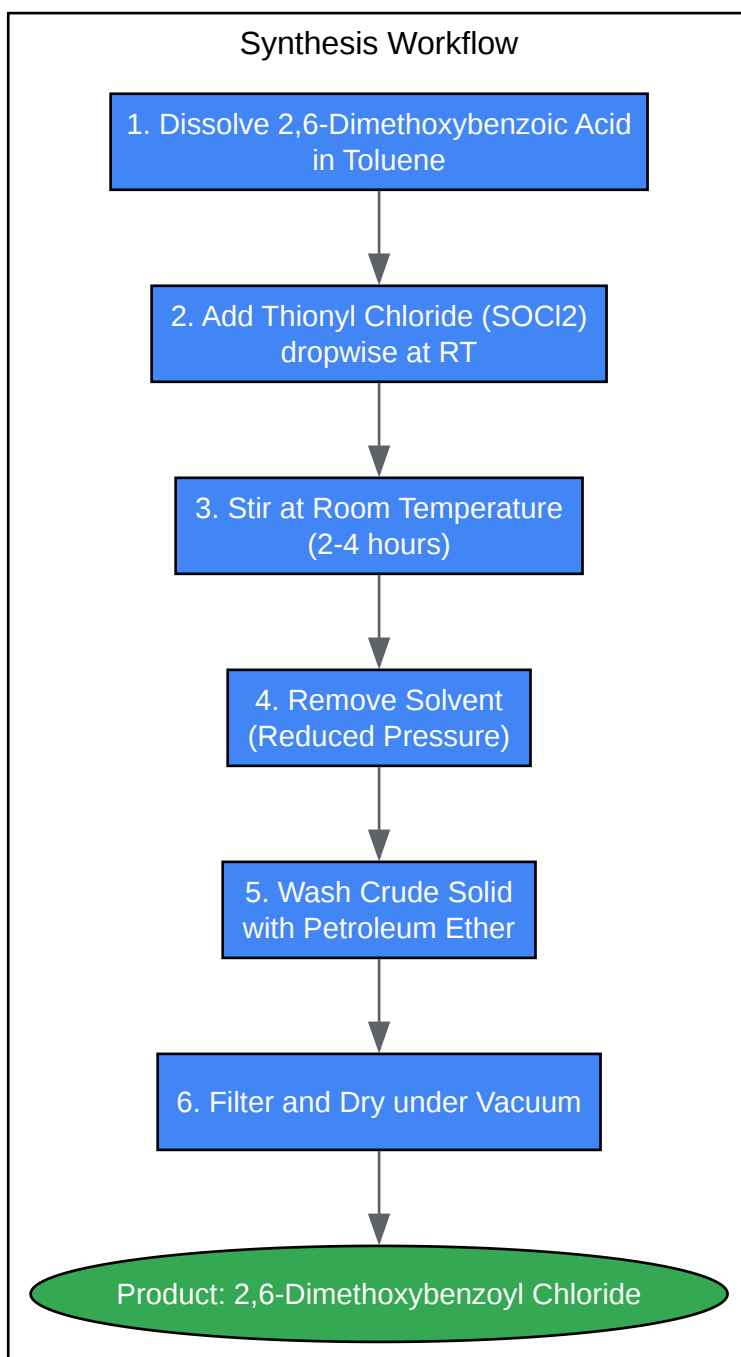
The most common laboratory synthesis of **2,6-dimethoxybenzoyl chloride** involves the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride.^{[11][12]}

This protocol is adapted from established laboratory procedures.^{[11][12]}

- **Dissolution:** Dissolve 2,6-dimethoxybenzoic acid (1.0 eq) in toluene (approximately 7 mL per gram of acid).
- **Addition of Thionyl Chloride:** While stirring the solution at ambient temperature, add thionyl chloride (SOCl₂) (1.2 eq) dropwise over a period of 30-45 minutes.^{[11][12]}
- **Reaction:** Continue to stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).^[12]
- **Solvent Removal:** Once the reaction is complete, cool the mixture to room temperature and remove the solvent and excess thionyl chloride by evaporation under reduced pressure.^[11]

[\[12\]](#)

- Washing and Purification: Wash the resulting crude solid with cold petroleum ether. Stir the solid in fresh petroleum ether for one hour, then cool to 10 °C.[\[11\]](#)[\[12\]](#)
- Isolation: Filter the solid, wash with additional cold petroleum ether, and dry under a vacuum to yield **2,6-dimethoxybenzoyl chloride** as a crystalline solid.[\[12\]](#)

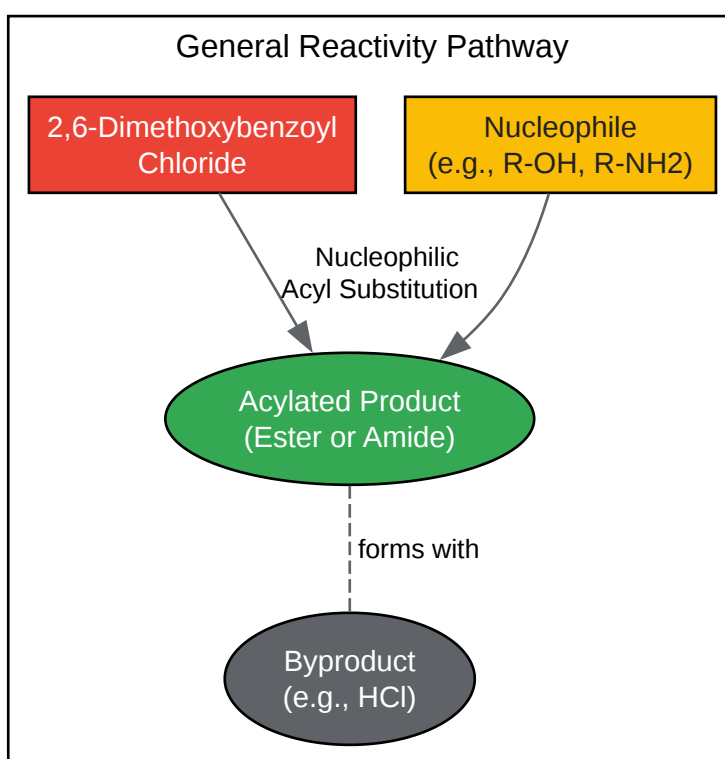


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Caption: Workflow for the synthesis of **2,6-dimethoxybenzoyl chloride**.

Reactivity, Mechanism, and Applications

The primary mechanism of action for **2,6-dimethoxybenzoyl chloride** is nucleophilic acyl substitution.^[1] It is an efficient agent for transferring the 2,6-dimethoxybenzoyl group to various nucleophiles, such as alcohols and amines, to form the corresponding esters and amides.^[1] The steric hindrance from the ortho-methoxy groups modulates the reactivity of the carbonyl group, a feature that can be exploited for selective reactions.^{[1][12]}



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Caption: Nucleophilic acyl substitution using **2,6-dimethoxybenzoyl chloride**.

This compound is an indispensable building block in several areas:

- **Pharmaceutical Research:** It plays a pivotal role in the synthesis of active pharmaceutical ingredients (APIs).^[1] Notably, it is a key intermediate in the creation of semi-synthetic

penicillin antibiotics, such as Methicillin, where the addition of the 2,6-dimethoxybenzoyl group is a critical structural modification.[\[1\]](#)

- **Protecting Group Chemistry:** The 2,6-dimethoxybenzoyl (DMB) group is frequently used as a protecting group for alcohols and amines during multi-step syntheses.[\[1\]](#)[\[12\]](#) Its stability and the specific conditions required for its removal make it a valuable tool for synthetic organic chemists.
- **Agrochemicals:** The reagent is used to synthesize potent inhibitors of chitin synthesis in insects, demonstrating its utility in agrochemical research.[\[1\]](#)
- **Material Science:** It is employed in the synthesis of photoinitiators, such as bis(2,6-dimethoxybenzoyl)(2,4,4-trimethylpentyl)phosphine oxide (BAPO).[\[1\]](#) The two 2,6-dimethoxybenzoyl groups enhance the absorption of the photoinitiator in the near UV-Visible range, making it highly efficient for curing pigmented formulations.[\[1\]](#)

Experimental Protocol: O-Acylation of a Primary Alcohol

The following is a general protocol for using **2,6-dimethoxybenzoyl chloride** as an acylating agent to protect a primary alcohol.[\[12\]](#)

- **Preparation:** Dissolve the primary alcohol (1.0 eq) in dry dichloromethane (DCM) (approx. 10 mL per gram of alcohol).
- **Base Addition:** Add pyridine (1.5 eq) to the solution to act as a base, neutralizing the HCl byproduct.[\[12\]](#)
- **Cooling:** Cool the solution to 0 °C in an ice bath.
- **Reagent Addition:** Add a solution of **2,6-dimethoxybenzoyl chloride** (1.2 eq) in dry DCM dropwise to the cooled mixture.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by TLC.[\[12\]](#)

- **Workup:** Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected alcohol. Further purification can be achieved by column chromatography if necessary.

Spectroscopic Data

Characterization of **2,6-dimethoxybenzoyl chloride** and its reaction products is typically performed using standard spectroscopic methods. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data (^1H NMR, ^{13}C NMR) are available in various chemical databases for reference.[13]

Safety and Handling

2,6-Dimethoxybenzoyl chloride is classified as a corrosive substance.

- **Hazards:** It causes severe skin burns and serious eye damage.[3][9] It is also moisture-sensitive.[8]
- **Precautions:** Handle in a well-ventilated area, preferably a fume hood. Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store in a cool, dry place in a tightly sealed container, typically in a corrosives area.[5][9] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

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